molecular formula C8H3Br2FO2 B15206028 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one

Katalognummer: B15206028
Molekulargewicht: 309.91 g/mol
InChI-Schlüssel: QEGCYHNZMPDYSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one is a heterocyclic organic compound that belongs to the benzofuran family.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the use of bromine and fluorine reagents under controlled conditions to achieve selective substitution at the desired positions on the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine and fluorine substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. This makes it a valuable tool in studying the molecular mechanisms underlying various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,6-Dibromo-7-fluorobenzo[b]furan-3(2H)-one include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can confer unique chemical and biological properties. The presence of both bromine and fluorine atoms in specific positions on the benzofuran ring can enhance its reactivity and binding affinity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H3Br2FO2

Molekulargewicht

309.91 g/mol

IUPAC-Name

2,6-dibromo-7-fluoro-1-benzofuran-3-one

InChI

InChI=1S/C8H3Br2FO2/c9-4-2-1-3-6(12)8(10)13-7(3)5(4)11/h1-2,8H

InChI-Schlüssel

QEGCYHNZMPDYSY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C(=O)C(O2)Br)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.